5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine
Overview
Description
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is a chemical compound with the molecular formula C11H12F3NSi and a molecular weight of 243.07 . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of compounds like 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine often involves trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a trimethylsilyl group attached to a pyridine ring . Further structural analysis may require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
Trifluoromethylation is a key reaction in the synthesis of this compound . It’s also worth noting that trimethylsilyl trifluoromethanesulfonate is used in various reactions, such as the preparation of powerful Lewis acids and the conversion of carbonyl compounds to their enol ethers .Scientific Research Applications
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- Application : The trifluoromethylation of carbon-centered radical intermediates is a significant process in these fields .
- Method : The exact method of application is not specified in the source, but it involves the trifluoromethylation of carbon-centered radical intermediates .
- Results : The trifluoromethylation process plays an increasingly important role in the development of pharmaceuticals, agrochemicals, and materials .
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Trimethylsilyl Trifluoromethanesulfonate Applications
- Application : This compound is used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent. It’s also used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .
- Method : The compound is used in the conversion of carbonyl compounds to their enol ethers. It’s also employed for chemical glycosylation reactions .
- Results : Its reactivity is similar to trimethylsilyl chloride and is also involved in organic synthesis .
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α-Trifluoromethyl Carbonyl Compounds
- Application : α-Trifluoromethyl carbonyl compounds are used in organic synthesis .
- Method : The exact method of application is not specified in the source, but it involves the use of α-trifluoromethyl carbonyl compounds .
- Results : α-Trifluoromethyl carbonyl compounds play a significant role in organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-6-9(11(12,13)14)7-16-10(8)15/h6-7H,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSNMJYIWORYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673934 | |
Record name | 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine | |
CAS RN |
1036027-52-7 | |
Record name | 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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